molecular formula C64H100O31 B12427554 (1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione

(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione

Cat. No.: B12427554
M. Wt: 1365.5 g/mol
InChI Key: MTICHQXHYUJVDV-UFUGHUBGSA-N
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Description

The compound (1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[4193211,14123,27136,4001,4804,9029,34039,44047,55]nonapentacont-46-ene-2,16,20-trione is a highly complex organic molecule This compound is characterized by its multiple hydroxyl groups, methyl groups, and a unique decacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the core decacyclic structure through a series of cyclization reactions. Subsequent steps involve the introduction of hydroxyl and methyl groups through selective oxidation and methylation reactions. Protecting groups are often used to prevent unwanted side reactions and ensure the correct functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural verification. The scalability of the synthesis is limited, making it more suitable for research purposes rather than large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study complex molecular architectures and reaction mechanisms. Its unique structure makes it an interesting subject for theoretical and computational studies.

Biology

In biology, the compound’s multiple hydroxyl groups make it a potential candidate for studying interactions with proteins and other biomolecules. It can be used in assays to investigate binding affinities and molecular recognition processes.

Medicine

In medicine, the compound’s structural complexity and functional groups suggest potential applications in drug design and development. It may serve as a lead compound for the synthesis of new pharmaceuticals with specific biological activities.

Industry

In industry, the compound’s unique properties could be explored for applications in materials science, such as the development of novel polymers or nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interactions with molecular targets. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s decacyclic structure also provides a rigid framework that can influence its binding properties and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione: This compound is structurally similar but may differ in the position or number of functional groups.

    This compound: Another similar compound with slight variations in the decacyclic structure or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl and methyl groups, as well as its decacyclic structure. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C64H100O31

Molecular Weight

1365.5 g/mol

IUPAC Name

(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione

InChI

InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32+,33+,34+,35+,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61?,62+,63+,64+/m0/s1

InChI Key

MTICHQXHYUJVDV-UFUGHUBGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@]45CCC(C[C@H]4C6=CC[C@H]7[C@]([C@@]6(C[C@H]5O)C)(CC[C@@H]8[C@@]7(C[C@@H]([C@@H](C8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O

Origin of Product

United States

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